4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid
Overview
Description
Scientific Research Applications
Environmental Impact and Degradation
The environmental fate and toxicity of 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound structurally related to the one of interest, have been extensively studied. For instance, Zuanazzi et al. (2020) conducted a scientometric review to map out global trends and gaps in studies concerning the toxicity of 2,4-D, revealing the substance's widespread environmental distribution and potential toxic effects on non-target organisms (Zuanazzi, Ghisi, & Oliveira, 2020).
The sorption behavior of phenoxy herbicides, including 2,4-D, in various soils and their interactions with organic matter and minerals have been reviewed by Werner et al. (2012), highlighting the environmental persistence and mobility of these compounds (Werner, Garratt, & Pigott, 2012).
Analytical and Biodegradation Approaches
Fluoroalkylether substances, including those structurally related to the chemical of interest, have been analyzed in environmental and biomonitoring samples, indicating the emergence of these compounds as pollutants. Munoz et al. (2019) review these analytical methods, offering insights into detection, effects, and challenges associated with these compounds (Munoz, Liu, Duy, & Sauvé, 2019).
Advanced oxidation processes (AOPs) have been explored for the degradation of acetaminophen, a process potentially applicable to the degradation of similar complex organic compounds, including fluoroalkylether substances. Qutob et al. (2022) discuss various AOPs, their mechanisms, and by-products, providing a framework that could be relevant for the environmental processing of related chemicals (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Properties
IUPAC Name |
2-(4,6-dichloro-2-fluoro-3-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO3/c1-15-9-6(11)3-5(10)4(8(9)12)2-7(13)14/h3H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLDHZYFNDUDPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)CC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001221031 | |
Record name | Benzeneacetic acid, 4,6-dichloro-2-fluoro-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001221031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2149589-78-4 | |
Record name | Benzeneacetic acid, 4,6-dichloro-2-fluoro-3-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2149589-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 4,6-dichloro-2-fluoro-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001221031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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